Phenyl 4-((2-((3-chloro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate
Description
Properties
IUPAC Name |
phenyl 4-[[[2-(3-chloro-4-methylanilino)-2-oxoacetyl]amino]methyl]piperidine-1-carboxylate | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H24ClN3O4/c1-15-7-8-17(13-19(15)23)25-21(28)20(27)24-14-16-9-11-26(12-10-16)22(29)30-18-5-3-2-4-6-18/h2-8,13,16H,9-12,14H2,1H3,(H,24,27)(H,25,28) | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
POQZJCOIUMXQJL-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=C(C=C1)NC(=O)C(=O)NCC2CCN(CC2)C(=O)OC3=CC=CC=C3)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H24ClN3O4 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
429.9 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Biological Activity
Phenyl 4-((2-((3-chloro-4-methylphenyl)amino)-2-oxoacetamido)methyl)piperidine-1-carboxylate is a compound of interest due to its potential biological activities, particularly in the context of cancer treatment and enzyme inhibition. This article reviews the biological activity of this compound, focusing on its mechanisms of action, therapeutic potential, and relevant case studies.
Chemical Structure and Properties
The compound can be structurally represented as follows:
This structure includes a piperidine ring, which is known for its role in various pharmacological activities.
- Inhibition of Tyrosinase : The compound has shown potential as an inhibitor of tyrosinase (TYR), an enzyme involved in melanin biosynthesis. Tyrosinase inhibitors are significant for treating conditions like hyperpigmentation and melanoma. Studies indicate that compounds with similar structural features effectively inhibit TYR activity, suggesting that this compound may have similar effects .
- Antioxidant Activity : The antioxidant properties of phenolic compounds are well-documented. The presence of phenolic moieties in this compound may confer antioxidant activity, which can protect cells from oxidative stress and reduce the risk of chronic diseases .
- Receptor Binding : Preliminary studies suggest that derivatives of piperidine compounds can selectively bind to opioid receptors, indicating potential analgesic properties. This binding is influenced by the structural conformation of the phenyl groups attached to the piperidine ring .
In Vitro Studies
A series of in vitro studies have evaluated the biological activity of related compounds. The following table summarizes key findings regarding the inhibitory effects on tyrosinase and antioxidant activities:
| Compound | IC50 (μM) | Antioxidant Activity (EC50 μM) |
|---|---|---|
| This compound | TBD | TBD |
| Compound A (reference) | 3.8 | 9.0 |
| Compound B (similar structure) | TBD | TBD |
Note: TBD indicates values that require further investigation or are currently unavailable.
Case Studies
- Case Study on Tyrosinase Inhibition : In a study evaluating various piperidine derivatives, it was found that certain modifications significantly enhanced tyrosinase inhibition compared to standard controls like kojic acid. This suggests that structural variations in phenyl groups can lead to improved biological activity .
- Antioxidant Evaluation : Another study assessed the antioxidant capacity of similar compounds using the ABTS radical scavenging assay, revealing that some derivatives exhibited potent antioxidant properties comparable to established antioxidants .
Comparison with Similar Compounds
Key Observations :
- Halogenation : The target compound’s 3-chloro group may enhance binding via halogen bonds, as seen in other chloro-substituted piperidine derivatives .
- Methyl vs. Thioether Groups : The 4-methyl substituent in the target compound offers steric bulk without the metabolic liabilities associated with thioethers (e.g., oxidation to sulfoxides) .
- Salt Forms : Hydrochloride salts (e.g., ) improve solubility but may alter pharmacokinetics compared to free bases.
Yield Comparison :
- The synthesis of 1-benzyl-4-[N-(1-oxopropyl)]-N-phenylpiperidinecarboxylate (a related compound) achieved a 79.9% yield via oxalic acid precipitation .
Pharmacokinetic and Pharmacodynamic Profiles
For example:
Metabolic Stability :
- The 3-chloro-4-methylphenyl group may slow cytochrome P450-mediated metabolism compared to unsubstituted or methoxy-substituted analogues .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
